- Indazole compound and application thereof for preparing IDO inhibitor drug, China, , ,
Cas no 932-90-1 (Benzaldoxime)
Benzaldoxime structure
Product Name:Benzaldoxime
CAS 번호:932-90-1
MF:C7H7NO
메가와트:121.136581659317
MDL:MFCD00002119
CID:40315
PubChem ID:5324611
Update Time:2024-10-26
Benzaldoxime 화학적 및 물리적 성질
이름 및 식별자
-
- Benzaldoxime
- Benzaldehyde oxime
- Benzaldoxime, predominantly (E)-isomer
- Benzaldehyde, oxime
- (E)-Benzaldehyde oxime
- (Z)-Benzaldehyde oxime
- alpha-Benzaldoxime
- BENZALDEHYDEOXIME
- Benzaldehyde, oxime, (E)-
- (E)-N-(phenylmethylidene)hydroxylamine
- Z-Benzaldoxime
- syn-Benzaldoxime
- syn-Benzaldehyde oxime
- benzaldoxim
- Benzyldoxime
- VTWKXBJHBHYJBI-VURMDHGXSA-N
- VTWKXBJHBHYJBI-SOFGYWHQSA-N
- e-phenylnitrone
- alpha-Benzonoxime
- trans-Benzaldoxime
- Benz-anti-aldoxim
- Benzaldehyde oxime (ACI)
- Benzaloxime
- Benzoxime
- NSC 68362
- α-Benzaldoxime
- α-Benzyl monoxime
- (NE)-N-benzylidenehydroxylamine
- SCHEMBL220641
- AKOS025310893
- W-100245
- MFCD00002119
- AI3-10574
- Benzaldoxime, (E)-
- 622-31-1
- 622-32-2
- EINECS 213-261-2
- UNII-TBP7JJ5HTH
- B0011
- 932-90-1
- TBP7JJ5HTH
- DTXSID201031547
- (E)-Benzaldoxime
- CHEMBL135583
- (E)-N-benzylidene-hydroxylamine
- n-(phenylmethylidene)hydroxylamine
- NSC68362
- CS-0034180
- syn-Benzaldoxime, purum, >=97.0% (GC)
- benzaldoxime,predominantly(e)-isomer
- LS-13270
- NSC-68362
- TRANS-BENZALDEHYDE OXIME
- AKOS000280503
- PS-5120
- BENZALDEHYDE, OXIME, (C(E))-
- EN300-06119
- (Z)-Benzaldehyde-oxime
-
- MDL: MFCD00002119
- 인치: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
- InChIKey: VTWKXBJHBHYJBI-UHFFFAOYSA-N
- 미소: ON=CC1C=CC=CC=1
- BRN: 774138
계산된 속성
- 정밀분자량: 121.05300
- 동위원소 질량: 121.052764
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 1
- 복잡도: 95.1
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 2
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 토폴로지 분자 극성 표면적: 32.6
실험적 성질
- 색과 성상: 미확정
- 밀도: 1,11 g/cm3
- 융해점: 30-33 ºC
- 비등점: 200°C at 760 mmHg
- 플래시 포인트: 108 ºC
- 굴절률: 1.59-1.592
- 용해도: methanol: 0.1 g/mL, clear
- 수용성: Slightly soluble in water. Soluble in ethanol and ether.
- PSA: 32.59000
- LogP: 1.49470
- FEMA: 3184
- 용해성: 미확정
Benzaldoxime 보안 정보
- 신호어:Warning
- 피해 선언: H302-H312-H315-H319-H335
- 경고성 성명: P261-P280-P305+P351+P338
- WGK 독일:3
- 위험 범주 코드: R36/37/38
- 보안 지침: S26-S36-S24/25
-
위험물 표지:
- TSCA:Yes
- 저장 조건:Inert atmosphere,2-8°C(BD115378)
- 위험 용어:R36/37/38
Benzaldoxime 세관 데이터
- 세관 번호:29280090
- 세관 데이터:
?? ?? ??:
2928000090개요:
2928000090 기타 히드라진 (히드라진) 과 클로로기정 (히드록시아민) 의 유기 파생물.?? ??:nothing.VAT:17.0%.?? ???:9.0%.??? ??:6.5%.????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2928000090 히드라진 또는 하이드록시아민에 대한 기타 유기 파생물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:20.0%
Benzaldoxime 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| TRC | B183755-1g |
Benzaldoxime |
932-90-1 | 1g |
$ 75.00 | 2023-04-19 | ||
| TRC | B183755-5g |
Benzaldoxime |
932-90-1 | 5g |
$ 110.00 | 2023-04-19 | ||
| TRC | B183755-10g |
Benzaldoxime |
932-90-1 | 10g |
$ 155.00 | 2023-04-19 | ||
| TRC | B183755-25g |
Benzaldoxime |
932-90-1 | 25g |
$ 253.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 100g |
¥466.00 | 2022-09-02 | |
| Apollo Scientific | OR4290-100g |
Benzaldoxime |
932-90-1 | 95% | 100g |
£65.00 | 2025-02-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-5g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 5g |
¥48.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-10g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 10g |
¥82.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 25g |
¥180.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK777-20g |
Benzaldoxime |
932-90-1 | 95% | 20g |
142.0CNY | 2021-07-14 |
Benzaldoxime 합성 방법
합성 방법 1
합성 방법 2
반응 조건
1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt
1.2 5 min, rt; 15 min, rt
1.2 5 min, rt; 15 min, rt
참조
- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model, Organic & Biomolecular Chemistry, 2013, 11(3), 407-411
합성 방법 3
합성 방법 4
합성 방법 5
반응 조건
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt
1.2 Reagents: Tempo ; 0.5 h, rt
1.2 Reagents: Tempo ; 0.5 h, rt
참조
- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers, Helvetica Chimica Acta, 2012, 95(10), 1758-1772
합성 방법 6
합성 방법 7
반응 조건
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
1.2 < 0 °C; 2 h, cooled
참조
- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,
합성 방법 8
합성 방법 9
반응 조건
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
참조
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity, Organic Letters, 2021, 23(7), 2431-2436
합성 방법 10
합성 방법 11
합성 방법 12
합성 방법 13
합성 방법 14
반응 조건
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized
1.2 20 °C; 1 h, rt
1.2 20 °C; 1 h, rt
참조
- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975
합성 방법 15
반응 조건
1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
참조
- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery, ChemSusChem, 2009, 2(3), 248-254
합성 방법 16
반응 조건
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C
참조
- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864
합성 방법 17
합성 방법 18
합성 방법 19
반응 조건
1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt
참조
- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663
합성 방법 20
Benzaldoxime Raw materials
Benzaldoxime Preparation Products
Benzaldoxime 공급 업체
Suzhou Senfeida Chemical Co., Ltd
골드 회원
(CAS:932-90-1)Benzaldoxime
주문 번호:1635599
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Monday, 14 April 2025 21:49
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:932-90-1)苯甲醛肟
주문 번호:LE1635599
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:30
가격 ($):discuss personally
Email:18501500038@163.com
Benzaldoxime 관련 문헌
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
932-90-1 (Benzaldoxime) 관련 제품
- 622-31-1(trans-Benzaldoxime)
- 24091-02-9(2-naphthaldehyde oxime)
- 52707-55-8(Benzaldehyde, 3-methyl-, oxime, (Z)-)
- 175277-35-7(N-(3,4-Dimethylphenyl)methylidenehydroxylamine)
- 75601-36-4(3,5-DIMETHYLBENZALDEHYDE OXIME)
- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)
- 622-32-2((Z)-Benzaldehyde oxime)
- 3717-16-6(Benzaldehyde,4-methyl-, oxime, [C(Z)]-)
- 41977-54-2(3-METHYLBENZALDEHYDE OXIME)
- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)